Methylcyanomethylsulfamoyl chloride

Description

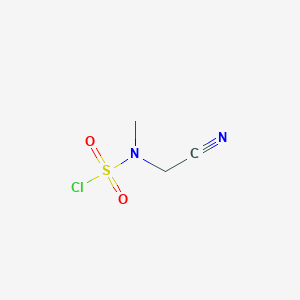

Methylcyanomethylsulfamoyl chloride (C₃H₅ClN₂O₂S) is a sulfamoyl chloride derivative characterized by a methyl group (-CH₃), a cyanomethyl group (-CH₂CN), and a sulfamoyl chloride (-SO₂NCl) functional group. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonylurea derivatives. Its structure combines electrophilic (sulfamoyl chloride) and nucleophilic (cyanomethyl) moieties, which may influence its reactivity in cross-coupling or substitution reactions.

Properties

IUPAC Name |

N-(cyanomethyl)-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O2S/c1-6(3-2-5)9(4,7)8/h3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZABXVWZKNQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylcyanomethylsulfamoyl chloride typically involves the reaction of methanesulfonyl chloride with cyanogen chloride in the presence of a base such as sodium sulfite or sodium hydrogen carbonate . The reaction is carried out in a well-ventilated hood due to the toxicity of cyanogen chloride. The process involves the following steps:

Preparation of Sodium Methanesulfinate: Methanesulfonyl chloride is added dropwise to a solution of sodium sulfite and sodium hydrogen carbonate in water. The reaction is slightly exothermic and produces sodium methanesulfinate.

Formation of this compound: Cyanogen chloride is added to the sodium methanesulfinate solution, resulting in the formation of this compound as a heavy, colorless oil.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methylcyanomethylsulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and hydrochloric acid.

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonamide or a sulfone.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thiols.

Hydrolysis Products: Sulfonic acids and hydrochloric acid.

Reduction Products: Sulfonamides and sulfones.

Scientific Research Applications

Methylcyanomethylsulfamoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for research purposes.

Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methylcyanomethylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methylcyanomethylsulfamoyl chloride with structurally or functionally related compounds, based on data from the provided evidence:

Key Findings:

Reactivity Differences: this compound’s cyanomethyl group (-CH₂CN) introduces additional nucleophilic reactivity compared to dimethylsulfamoyl chloride, which lacks this moiety. This could enable selective alkylation or cyclization reactions . Unlike methanesulfonyl chloride, which primarily acts as a mesylating agent, sulfamoyl chlorides like this compound are more versatile in forming sulfonamide bonds with amines .

Stability and Handling: Sulfamoyl chlorides generally require anhydrous storage due to hydrolysis risks. This compound’s cyanomethyl group may stabilize the molecule slightly compared to chloromethyl chlorosulfate, which is highly unstable and toxic .

Applications: this compound’s dual functionality (electrophilic sulfamoyl chloride and nucleophilic cyanomethyl) may make it valuable in synthesizing heterocyclic compounds, similar to 3-(methylcarbamoyl)benzenesulfonyl chloride’s role in drug intermediates .

Biological Activity

Methylcyanomethylsulfamoyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

This compound is a sulfamoyl derivative characterized by the presence of a cyanomethyl group. Its chemical structure allows for interactions with biological macromolecules, which can lead to various pharmacological effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have reported minimal inhibitory concentration (MIC) values indicating its potency against resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) .

- Antitumor Effects : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines. For instance, this compound derivatives have been evaluated for their ability to induce apoptosis in tumor cells, with IC50 values indicating significant potency .

- Anti-inflammatory Properties : The compound has been assessed for its ability to inhibit pro-inflammatory cytokine production in cell models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cellular pathways that regulate growth and division, leading to apoptosis in malignant cells.

- Disruption of Membrane Integrity : It has been observed that this compound can alter the structure of lipid membranes, affecting cell viability and function.

- Modulation of Immune Responses : By influencing cytokine production, the compound may help modulate immune responses, providing therapeutic benefits in autoimmune conditions.

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Antibacterial | MRSA | 0.15 μM |

| Antitumor | A2780 (Ovarian Cancer) | 19.5 μM |

| Anti-inflammatory | RAW 264.7 Cells | >100 μM |

Case Studies

- Antimicrobial Efficacy : In a study assessing the antibacterial properties of this compound derivatives, it was found that modifications to the sulfamoyl group significantly enhanced antimicrobial activity against MRSA. The derivatives maintained low toxicity levels while exhibiting potent antibacterial effects .

- Cytotoxicity in Cancer Models : A series of experiments conducted on various cancer cell lines revealed that certain derivatives of this compound had IC50 values significantly lower than the parent compound, indicating enhanced cytotoxicity and potential for development as anticancer agents .

- Inflammation Model Studies : The compound's impact on inflammation was studied using LPS-induced RAW 264.7 macrophage cells. Results showed a notable reduction in NO production, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.